molecular formula C15H9Br2N B2909619 6,8-Dibromo-2-phenylquinoline CAS No. 860789-75-9

6,8-Dibromo-2-phenylquinoline

Cat. No.: B2909619
CAS No.: 860789-75-9
M. Wt: 363.052
InChI Key: MJDIYURSUWSIGU-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-phenylquinoline (CAS 860789-75-9) is a valuable synthetic intermediate and core scaffold in medicinal and materials chemistry. Its molecular formula is C15H9Br2N, with an average molecular mass of 363.052 Da . This compound features a quinoline structure substituted with bromine atoms at the 6 and 8 positions and a phenyl group at the 2-position. The bromine substituents make it an excellent precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex polysubstituted quinoline derivatives for investigating photophysical properties . The 2-arylquinoline framework is an important construction motif in drug development . Researchers utilize this specific dibromo-substituted quinoline to build donor-π-acceptor systems for photophysical studies and to synthesize novel compounds for biological evaluation. Related quinoline structures have been studied for their potential to intercalate with DNA, suggesting the promise of this class of molecules in the development of anticancer agents . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dibromo-2-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2N/c16-12-8-11-6-7-14(10-4-2-1-3-5-10)18-15(11)13(17)9-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDIYURSUWSIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6,8 Dibromo 2 Phenylquinoline and Its Precursors

Direct Bromination Approaches for Quinoline (B57606) Ring Systems

Direct bromination is a fundamental approach for introducing bromine atoms onto the quinoline scaffold. The success and selectivity of this method often depend on the substrate's degree of saturation (quinoline vs. tetrahydroquinoline) and the reaction conditions employed.

The bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) serves as a direct route to its brominated analogs. The choice of solvent and brominating agent is critical in determining the final product. Research has shown that the reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid leads specifically to the formation of 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline, where the saturated heterocyclic ring is preserved researchgate.net.

Conversely, when the bromination is carried out with bromine in chloroform (B151607) or with N-Bromosuccinimide (NBS), the reaction proceeds with concurrent oxidation, yielding fully aromatized quinoline structures researchgate.net. This process can lead to a mixture of di- and tribrominated derivatives, including 3,6,8-tribromo-2-phenylquinoline researchgate.net. This dual reactivity highlights the ability to control the outcome—either selective bromination or a combined bromination-oxidation cascade—by tuning the reaction conditions.

Table 1: Conditions for Bromination of 2-Phenyl-1,2,3,4-tetrahydroquinoline

Starting MaterialReagent(s)SolventKey OutcomeProduct(s)
2-Phenyl-1,2,3,4-tetrahydroquinolineBromineAcetic AcidSelective bromination, ring preservation6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline researchgate.net
2-Phenyl-1,2,3,4-tetrahydroquinolineBromine or NBSChloroformBromination and oxidative aromatizationDi- and tribromo-2-phenylquinolines researchgate.net

A highly efficient, metal-free approach for synthesizing polybromoquinolines involves a one-pot cascade reaction using N-Bromosuccinimide (NBS) on tetrahydroquinoline precursors. rsc.orgrsc.orgnih.govresearchgate.net In this strategy, NBS serves a dual role: it acts as an electrophile for the bromination of the aromatic ring and as an oxidant to achieve the dehydrogenation of the tetrahydroquinoline core to the aromatic quinoline. rsc.orgnih.gov

This cascade transformation proceeds through electrophilic bromination followed by a radical dehydrogenation sequence, all within a single pot. rsc.orgrsc.orgnih.gov The method is notable for its mild conditions, short reaction times, and tolerance of various functional groups on the starting tetrahydroquinoline. rsc.orgrsc.org This process provides a direct and efficient route to functionalized polybromoquinolines from their more saturated counterparts. nih.govresearchgate.net

Table 2: NBS-Mediated One-Pot Synthesis of Bromoquinolines

Starting Material (Substituted Tetrahydroquinoline)ReagentKey TransformationProduct Type
Various substituted 1,2,3,4-tetrahydroquinolinesN-Bromosuccinimide (NBS)Electrophilic Bromination & Radical DehydrogenationFunctionalized polybromoquinolines rsc.orgrsc.orgresearchgate.net

Oxidative Aromatization and Cyclization Pathways

Building the quinoline ring from acyclic or partially saturated cyclic precursors is a powerful strategy. These methods often involve a key cyclization step followed by or coupled with an oxidation/aromatization event to furnish the final quinoline product.

Molecular iodine is an effective oxidant for promoting the aromatization of α,β-unsaturated cyclic carbonyl compounds, including quinolone derivatives. nih.gov The iodine-mediated oxidative aromatization of 2-aryl-1,2,3,4-tetrahydro-4-quinolones in refluxing methanol (B129727) is a known method to produce 4-methoxy-2-phenylquinolines. nih.gov

This principle can be applied to appropriately substituted precursors. A hypothetical precursor, 2-phenyl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one, could undergo a similar iodine-promoted oxidative aromatization. The process would involve the conversion of the dihydroquinolinone ring system into the fully aromatic 6,8-dibromo-2-phenylquinolin-4-ol, which exists in tautomeric equilibrium with the quinolinone form. The use of an alcohol solvent like methanol could potentially lead to the corresponding 4-alkoxy derivative.

Table 3: General Iodine-Mediated Oxidative Aromatization

PrecursorReagentSolventTransformationProduct Type
2-Aryl-1,2,3,4-tetrahydroquinolin-4-onesIodine (I₂)Methanol (reflux)Oxidative Aromatization4-Methoxy-2-arylquinolines nih.gov

The construction of the quinoline ring can be achieved via the cyclization of 1-(2-amino-3,5-dibromophenyl)-3-aryl-2-propen-1-ones, which are derivatives of chalcones. This reaction is a variation of the classic Friedländer annulation, where an o-aminoaryl ketone condenses with a compound containing a reactive α-methylene group adjacent to a carbonyl.

In this specific pathway, the precursor contains both the amine and the enone functionalities required for intramolecular cyclization. Under either acid or base catalysis, the amino group performs a nucleophilic attack on the carbonyl carbon of the propenone moiety, followed by a dehydration step. This cascade of intramolecular condensation and subsequent elimination of water results in the formation of the heterocyclic quinoline ring, directly yielding the 6,8-dibromo-2-phenylquinoline structure.

Table 4: Friedländer-type Cyclization for Quinoline Synthesis

PrecursorConditionKey StepsProduct
1-(2-Amino-3,5-dibromophenyl)-3-phenyl-2-propen-1-oneAcid or Base CatalysisIntramolecular nucleophilic attack, Dehydration/AromatizationThis compound

Palladium-Catalyzed Synthetic Routes for Quinoline Framework Construction

Palladium-catalyzed reactions have become indispensable tools in organic synthesis for the construction of complex heterocyclic frameworks like quinolines. nih.gov These methods offer mild reaction conditions, high efficiency, and broad functional group tolerance. nih.gov

One prominent strategy is the palladium-catalyzed one-pot synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. rsc.orgrsc.org By utilizing a starting material such as 2-amino-3,5-dibromobenzophenone (B1596887) and reacting it with an alkyne like phenylacetylene, it is possible to construct the this compound framework. Another powerful approach is the palladium-catalyzed dehydrogenative coupling, which can form the quinoline scaffold through intramolecular C-H alkenylation reactions. researchgate.netmdpi.com These advanced catalytic systems provide versatile and direct entry points to highly substituted quinolines that might be challenging to access through classical methods.

Table 5: Overview of Palladium-Catalyzed Quinoline Syntheses

StrategyStarting MaterialsCatalyst SystemDescription
One-Pot Annulation2-Amino Aromatic Ketones, AlkynesPalladium Catalyst (e.g., PdBr₂, Pd(CH₃CN)₂Cl₂)A one-pot reaction involving multiple transformations to assemble the quinoline core. rsc.orgrsc.org
Dehydrogenative CouplingN-alkenyl-substituted 2-haloanilinesPalladium(II) CatalystIntramolecular C-H alkenylation (oxidative Mizoroki-Heck reaction) followed by oxidation to form the quinoline ring. mdpi.com

Ullmann Cross-Coupling Strategies Applied to Quinolines

The Ullmann reaction, a classic copper-catalyzed cross-coupling method, is instrumental in forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are essential for assembling complex aromatic systems like substituted quinolines. organic-chemistry.org Ullmann-type reactions typically involve the coupling of an aryl halide with a nucleophile, such as an amine, in the presence of a copper catalyst. researchgate.net

In the context of quinoline synthesis, this strategy is particularly effective for the N-arylation of aminoquinolines. For instance, copper-catalyzed N,N-diarylation and N-arylation of unprotected 8-aminoquinoline (B160924) derivatives with various aryl halides provide an efficient route to key intermediates found in many natural products. researchgate.net The mechanism for the Cu(I)-catalyzed Ullmann coupling reaction often involves the formation of a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

Key features of Ullmann cross-coupling applied to quinolines include:

Catalyst System : The reactions typically employ a copper catalyst, which can be Cu(0), Cu(I), or Cu(II) species, often in combination with a ligand. researchgate.netresearchgate.net

Reaction Conditions : Conditions can vary, but often require elevated temperatures and a basic medium to facilitate the coupling. researchgate.net Solvents like 1,4-dioxane (B91453) are commonly used. researchgate.net

Substrate Scope : The reaction is versatile, tolerating a wide range of functional groups on both the quinoline core and the aryl halide. researchgate.net

The table below summarizes representative conditions for Ullmann-type reactions involving quinoline derivatives.

Quinoline SubstrateCoupling PartnerCatalyst/BaseSolventTemperature (°C)Yield (%)
8-AminoquinolineAryl HalidesCopper/BaseN/AN/AGood to Excellent
4-(7-chloro-quinolin-4-yl)morpholineHydrazine HydrateCuCl/K2CO31,4-Dioxane80-90Good
8-aminoquinoline-derived benzamidesSulfoximinesCopper(II) acetate/Ag2O1,2-dichloroethane120High

This table presents generalized data from various sources to illustrate typical reaction parameters.

Reductive Cyclization Approaches via Beta-Nitroaryl-Enals

Reductive cyclization is a powerful strategy for synthesizing heterocyclic compounds like quinolines from acyclic precursors. This method typically involves the reduction of a nitro group on an aromatic ring to an amine, which then undergoes an intramolecular cyclization with a suitably positioned carbonyl group. The key starting materials are often β-(o-nitroaryl)-α,β-unsaturated aldehydes or ketones, also known as nitrochalcones. researchgate.netmdpi.com

A significant advancement in this area is the reductive cyclization of 2'-nitrochalcones to produce 2-aryl-4-quinolones. mdpi.comresearchgate.net Traditionally, this transformation was performed using pressurized carbon monoxide (CO) as the reductant, catalyzed by ruthenium or palladium complexes. However, the requirement for specialized high-pressure equipment has limited its widespread application. mdpi.com Recent developments have introduced the use of CO surrogates, such as a formic acid/acetic anhydride (B1165640) mixture, which allows the reaction to proceed under milder conditions without gaseous reagents. mdpi.comresearchgate.net This method is appealing because the nitro group can be selectively reduced in the presence of other reducible functionalities like olefinic and keto groups, with carbon dioxide being the only stoichiometric byproduct. researchgate.net

Another effective approach is the reductive cleavage of 2′-nitroaryl-Δ2-isoxazolines, which can be considered precursors to β-nitroaryl-enals. This method yields 2-arylquinolines using reducing agents like iron or sodium dithionite, with the latter offering a metal-free alternative. organic-chemistry.org The reaction proceeds in solvents such as ethanol-water or DMSO, achieving yields between 50% and 82%. organic-chemistry.org

The following table showcases examples of reductive cyclization for the synthesis of quinoline derivatives.

SubstrateReducing Agent/CatalystSolventYield (%)Product Type
2'-NitrochalconeHCOOH/Ac2O, Pd(OAc)2Dioxane782-Phenylquinolin-4(1H)-one
2'-(4-Bromophenyl)-2'-nitrochalconeHCOOH/Ac2O, Pd(OAc)2Dioxane732-(4-Bromophenyl)quinolin-4(1H)-one
2'-(4-Fluorophenyl)-2'-nitrochalconeHCOOH/Ac2O, Pd(OAc)2Dioxane812-(4-Fluorophenyl)quinolin-4(1H)-one
2′-Nitroaryl-Δ2-isoxazolinesIron or Sodium DithioniteEthanol-water or DMSO50-822-Arylquinolines

Data compiled from studies on the synthesis of 4-quinolones and 2-arylquinolines via reductive cyclization. mdpi.comorganic-chemistry.org

Chalcone Condensation Reactions for Dibromoquinoline Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key precursors in the synthesis of various heterocyclic compounds, including flavonoids and quinolines. researchpublish.com The synthesis of quinoline-based chalcones is often achieved through the Claisen-Schmidt condensation. This reaction typically involves the base-catalyzed condensation of an acetyl-substituted quinoline with an aromatic aldehyde, or conversely, a quinoline carbaldehyde with an acetophenone. scialert.netnih.gov

A more direct route to the quinoline ring itself is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or chalcone). jk-sci.comwikipedia.org This reaction can be catalyzed by acids or bases and is a cornerstone of quinoline synthesis due to its efficiency and the accessibility of starting materials. jk-sci.comnih.gov

For the specific synthesis of a dibromoquinoline, the Friedländer approach is highly applicable. One could envision the reaction between a 2-amino-3,5-dibromobenzaldehyde (B195418) and benzoylacetophenone to form this compound. The reaction mechanism proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org

Furthermore, the Friedländer synthesis can be integrated into a one-pot procedure to create quinolinyl chalcones. For example, an environmentally friendly method using Nafion, a solid acid catalyst, under microwave irradiation has been developed for the synthesis of substituted quinolinyl chalcones from 2-aminoaryl aldehydes and chalcones. jk-sci.com

The general scheme for the Friedländer synthesis is as follows:

Condensation : A 2-aminoaryl aldehyde or ketone reacts with a carbonyl compound containing an α-active hydrogen.

Cyclization and Dehydration : The intermediate undergoes an intramolecular cyclization followed by the elimination of a water molecule to yield the stable, aromatic quinoline ring.

This methodology provides a robust and versatile platform for accessing a wide array of substituted quinolines, including the target compound this compound, by carefully selecting the appropriate substituted precursors.

Advanced Synthetic Transformations and Functionalization of 6,8 Dibromo 2 Phenylquinoline

Carbon-Carbon Bond Forming Reactions

The introduction of new carbon-carbon bonds at the C-6 and C-8 positions of the quinoline (B57606) ring is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for the synthesis of complex aryl- and alkynyl-substituted 2-phenylquinoline (B181262) derivatives.

Suzuki-Miyaura Cross-Coupling Reactions at the Bromo-Positions

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the arylation of 6,8-dibromo-2-phenylquinoline. This palladium-catalyzed reaction involves the coupling of the dibromoquinoline with an organoboron reagent, typically an arylboronic acid, in the presence of a base. organic-chemistry.orgscirp.org The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the coupling process.

Research has demonstrated the successful synthesis of 6,8-diaryl-2-phenylquinoline derivatives through this methodology. researchgate.netresearchgate.net For instance, the reaction of this compound with various arylboronic acids using a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) can yield the corresponding 6,8-diaryl products. researchgate.netresearchgate.net The use of bulky phosphine (B1218219) ligands can enhance the catalytic activity. nih.gov

Studies on related dibromoquinolines, such as 6,8-dibromo-1,2,3,4-tetrahydroquinolines, have shown that dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki-Miyaura cross-coupling with substituted phenylboronic acids affords the corresponding 6,8-diaryl-1,2,3,4-tetrahydroquinolines in high yields (78-82%). researchgate.netresearchgate.net Similarly, 6,8-diphenylquinoline has been synthesized in high yield from the corresponding dibromo precursor. mdpi.com

The reaction conditions for Suzuki-Miyaura coupling can be tailored to achieve desired outcomes. A typical procedure involves a palladium catalyst, a phosphine ligand, a base such as potassium carbonate, and a solvent system like a dioxane-water mixture. nih.govmdpi.com Microwave-assisted Suzuki coupling reactions have also been reported to be effective, offering advantages such as shorter reaction times. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Dibromoquinolines

Starting Material Coupling Partner Catalyst System Product Yield Reference
6,8-dibromo-1,2,3,4-tetrahydroquinoline Phenylboronic acid PdCl₂(PPh₃)₂ 6,8-diphenyl-1,2,3,4-tetrahydroquinoline 80% researchgate.net
6,8-dibromo-1,2,3,4-tetrahydroquinoline 4-(Methylthio)phenylboronic acid PdCl₂(PPh₃)₂ 6,8-bis[4-(methylthio)phenyl]-1,2,3,4-tetrahydroquinoline 82% researchgate.net
6,8-dibromo-1,2,3,4-tetrahydroquinoline 4-(Trifluoromethoxy)phenylboronic acid PdCl₂(PPh₃)₂ 6,8-bis[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline 78% researchgate.net
2-Aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolines Phenylboronic acid Pd(PPh₃)₄ 2-Aryl-6,8-diphenyl-1,2,3,4-tetrahydroquinolines - researchgate.net
6,8-Dibromo-4-methoxy-2-phenylquinoline Arylvinylboronic acids PdCl₂(PPh₃)₂/PCy₃ 2-Aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines - mdpi.com

Sonogashira Cross-Coupling Reactions for Alkyne Introduction

The Sonogashira cross-coupling reaction provides a powerful method for the introduction of alkyne moieties at the C-6 and C-8 positions of the 2-phenylquinoline core. libretexts.orgorganic-chemistry.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the dibromoquinoline with a terminal alkyne. libretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.govbeilstein-journals.org

The synthesis of 6,8-dialkynyl-2-phenylquinoline derivatives has been achieved through this method. molaid.com The reactivity of the two bromine atoms allows for double Sonogashira coupling to introduce two alkyne groups. The choice of palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and reaction conditions are crucial for the success of the reaction. libretexts.orgnih.gov

For related dihalogenated systems, such as 2-aryl-4-chloro-6,8-dibromoquinazolines, Sonogashira coupling with terminal alkynes has been successfully demonstrated, indicating the feasibility of this transformation on the dibrominated quinoline scaffold. researchgate.net These reactions pave the way for the synthesis of extended π-conjugated systems with potential applications in materials science.

Table 2: General Conditions for Sonogashira Cross-Coupling

Component Typical Reagents/Conditions Reference
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.orgnih.gov
Co-catalyst CuI researchgate.net
Base Amine base (e.g., triethylamine), Cs₂CO₃ organic-chemistry.orgresearchgate.net
Solvent THF, DMF researchgate.net
Temperature Room temperature to elevated temperatures researchgate.net

Regioselective Functionalization Strategies at C-6 and C-8 Positions

Achieving regioselective functionalization at either the C-6 or C-8 position of this compound presents a synthetic challenge due to the similar reactivity of the two bromine atoms. However, strategies have been developed to control the selectivity of cross-coupling reactions.

One approach involves a stepwise functionalization. For instance, in related dibromoheterocycles, controlling the stoichiometry of the coupling partner and the reaction conditions can lead to mono-functionalized products. nih.gov Subsequent reaction under different conditions can then be used to introduce a second, different group.

The inherent electronic and steric differences between the C-6 and C-8 positions, although subtle, can sometimes be exploited to achieve regioselectivity. The development of specific catalyst systems that can differentiate between the two positions is an active area of research. For example, ligand-controlled regioselectivity has been observed in the cross-coupling of other dihaloheteroarenes. nih.gov

While there is limited specific literature on the regioselective functionalization of this compound itself, studies on analogous systems like 5,7-dibromoquinoline (B1595614) and 6,8-dibromoquinoline (B11842131) derivatives provide insights. nih.govsci-hub.se For these compounds, achieving high levels of regioselectivity in Suzuki couplings has been reported to be challenging compared to other dibromoheteroaromatics. sci-hub.se However, useful levels of selectivity have been achieved in some cases, allowing for the synthesis of asymmetrically substituted quinolines. nih.gov

Derivatization via Nucleophilic Substitution Reactions

The bromine atoms on the this compound ring are generally not highly susceptible to direct nucleophilic aromatic substitution (SNAr) under standard conditions, as the quinoline ring is not sufficiently electron-deficient at these positions. d-nb.infonih.gov SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. semanticscholar.org

However, derivatization via nucleophilic substitution can be facilitated in certain contexts. For example, the introduction of activating groups onto the quinoline ring system could potentially render the bromo-positions more susceptible to nucleophilic displacement. researchgate.net In some heterocyclic systems, the halogen's position relative to the heteroatom can influence its reactivity towards nucleophiles. While direct SNAr on this compound is not a commonly reported transformation, the possibility of such reactions under specific, forcing conditions or with prior activation of the quinoline ring cannot be entirely ruled out.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The pendant phenyl group at the C-2 position of the quinoline ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule. smolecule.com The directing effects of the quinoline ring on the phenyl group will influence the position of substitution.

Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration of 2-phenylquinoline can lead to the introduction of a nitro group on the phenyl ring. researchgate.net Studies on 2-phenylquinoline 1-oxide have shown that nitration can occur at the 3'-position of the phenyl ring. jst.go.jp The specific position of substitution can be influenced by the reaction conditions, such as the concentration of the acid used. jst.go.jp

Similarly, other electrophilic substitution reactions can be envisioned on the phenyl moiety, providing a route to a variety of derivatives with modified electronic and steric properties. smolecule.comevitachem.com

Spectroscopic and Structural Characterization Techniques for 6,8 Dibromo 2 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the carbon and hydrogen frameworks. For 6,8-Dibromo-2-phenylquinoline, both ¹H and ¹³C NMR spectra have been recorded, typically in deuterated chloroform (B151607) (CDCl₃). figshare.com

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the quinoline (B57606) and phenyl rings are expected to appear in the downfield region (typically δ 7.0–9.0 ppm) due to the deshielding effects of the aromatic currents. The specific chemical shifts and coupling patterns allow for the assignment of each proton. For instance, protons on the dibrominated quinoline ring will show distinct splitting patterns compared to those on the monosubstituted phenyl ring. rsc.org

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton Assignment Expected Chemical Shift (δ ppm) Expected Multiplicity Notes
Phenyl-H (ortho, meta, para) ~7.4 - 8.2 Multiplets (m) Signals for the five protons on the C2-phenyl group.
Quinoline H-3 ~7.8 - 8.0 Doublet (d) Coupled to H-4.
Quinoline H-4 ~8.1 - 8.3 Doublet (d) Coupled to H-3.
Quinoline H-5 ~7.9 - 8.1 Doublet (d) Coupled to H-7, showing meta-coupling.

Note: The actual chemical shifts can vary based on the solvent and spectrometer frequency. The data is based on analysis of similar structures. rsc.orgrsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound would display 15 distinct signals in the aromatic region (typically δ 110–160 ppm). The carbons directly bonded to the electronegative bromine atoms (C-6 and C-8) are expected to be shifted to a higher field (lower ppm value) compared to unsubstituted carbons, a phenomenon known as the "heavy atom effect". rsc.orgmdpi.com The presence of the full count of carbon signals confirms the molecular framework. nih.gov

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon Assignment Expected Chemical Shift (δ ppm) Notes
Phenyl Carbons ~127 - 140 Includes four distinct signals for the phenyl ring.
C-Br (C-6, C-8) ~118 - 126 Shielded carbons attached to bromine. rsc.org
Quaternary Carbons (C-4a, C-8a) ~125 - 148 Non-protonated carbons in the quinoline core.
C-N (C-2) ~155 - 158 Deshielded carbon adjacent to the nitrogen atom. rsc.org

Note: Data is inferred from spectra of analogous compounds. rsc.orgmdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the aromatic quinoline and phenyl rings. Key vibrational modes include C-H stretching, C=C and C=N ring stretching, and C-Br stretching. nih.govscispace.com

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3100 Medium-Weak
Aromatic C=C and C=N Stretch 1440 - 1600 Medium-Strong
C-H In-Plane Bending 1000 - 1300 Medium
C-H Out-of-Plane Bending 700 - 900 Strong

Note: Frequencies are based on data from similar brominated phenylquinoline structures. rsc.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound (C₁₅H₉Br₂N), HRMS analysis would yield an exact mass that matches the calculated theoretical value to within a few parts per million. A key feature in the mass spectrum is the characteristic isotopic pattern for a dibrominated compound, showing intense peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. mdpi.com

Table 4: Calculated Isotopic Masses for the Molecular Ion [M]⁺ of C₁₅H₉Br₂N

Isotopic Composition Calculated Monoisotopic Mass (Da) Relative Abundance (%)
C₁₅H₉⁷⁹Br₂N 360.9154 100.0
C₁₅H₉⁷⁹Br⁸¹BrN 362.9134 195.4

X-ray Diffraction Analysis for Solid-State Molecular Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles. For a compound like this compound, X-ray analysis would reveal the planarity of the quinoline ring system and the dihedral angle between the quinoline and the C-2 phenyl ring. mdpi.commdpi.com Furthermore, it elucidates intermolecular interactions in the crystal lattice, such as π-π stacking, which can influence the material's physical properties. While a specific structure for the title compound is not detailed in the provided sources, analysis of closely related molecules like 5,7-dibromo-8-methoxyquinoline (B102607) shows a planar quinoline core and defines intermolecular contacts. iucr.org

Table 5: Typical Parameters Obtained from X-ray Diffraction Analysis

Parameter Description Example Finding for Related Structures
Crystal System & Space Group Defines the symmetry and unit cell of the crystal. Monoclinic, P2₁/n mdpi.com
Bond Lengths (Å) The distance between the nuclei of two bonded atoms. C-Br bond lengths are typically ~1.90 Å. iucr.org
Bond Angles (°) The angle formed between three connected atoms. Angles within the aromatic rings are close to 120°.
Torsion Angles (°) Defines the conformation around a chemical bond. Reveals the twist of the phenyl group relative to the quinoline.

Theoretical and Computational Chemistry Studies on 6,8 Dibromo 2 Phenylquinoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from its electronic configuration.

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the set of atomic coordinates that corresponds to the minimum energy on the potential energy surface. For 6,8-Dibromo-2-phenylquinoline, a key structural feature is the dihedral angle between the quinoline (B57606) ring system and the phenyl ring at position 2.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net

In this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline and phenyl rings. The LUMO is similarly expected to be located across the π-conjugated system. The presence of two electron-withdrawing bromine atoms at positions 6 and 8 would theoretically lower the energy levels of both the HOMO and LUMO compared to the unsubstituted 2-phenylquinoline (B181262). The HOMO-LUMO energy gap is a crucial parameter, influencing the molecule's electronic absorption spectra and its potential for charge transfer. acs.orgacs.org Studies on related compounds show that substituents can tune this gap; for example, electron-donating groups generally decrease the gap, while electron-withdrawing groups can have a more complex influence. researchgate.netresearchgate.netrsc.org

Table 1: Representative Frontier Orbital Energies (Calculated) Note: The following values are illustrative, based on typical DFT calculations for similar aromatic systems, as specific published data for this compound is not available.

ParameterRepresentative Energy (eV)Description
EHOMO-6.2 eVEnergy of the Highest Occupied Molecular Orbital.
ELUMO-2.0 eVEnergy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE) 4.2 eV Indicates the molecule's chemical reactivity and stability.

Computational methods can accurately predict spectroscopic data, which is invaluable for structure confirmation.

Vibrational Frequencies: Theoretical calculations using DFT can predict the infrared (IR) and Raman vibrational frequencies. researchgate.net For this compound, characteristic vibrational modes would include C-H stretching in the aromatic rings, C=C and C=N stretching within the quinoline skeleton, and C-Br stretching at lower frequencies. Experimental IR spectra of the closely related 6,8-dibromo-2-phenylquinolin-4(1H)-one show characteristic peaks for C=O, C=C, and C-H vibrations, which align with the types of modes predicted computationally for the parent quinoline structure. mdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. d-nb.infonih.gov This technique has proven highly accurate when conformational isomerism is considered. d-nb.info For this compound, calculations would predict distinct signals for each unique proton and carbon atom, taking into account the deshielding effects of the aromatic rings and the electronegative bromine and nitrogen atoms. acs.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The electronegative bromine atoms would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the phenyl and quinoline rings would represent areas of positive potential (blue). mdpi.comresearchgate.netmdpi.com This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reagents.

Theoretical Studies of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. researchgate.netnih.gov The NLO response of a molecule is quantified by its hyperpolarizability (β).

Theoretical studies on NLO properties involve calculating the static and dynamic hyperpolarizabilities using quantum chemical methods. rsc.orgresearchgate.net For this compound, the structure can be viewed as having donor-acceptor characteristics within the π-system, which is a key feature for NLO activity. rsc.org DFT calculations are used to compute the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net The magnitude of these properties is highly dependent on the molecular geometry and electronic structure, particularly the HOMO-LUMO gap. researchgate.net

Table 2: Representative Calculated NLO Properties Note: These values are illustrative examples of parameters calculated in NLO studies. Actual values require specific DFT calculations.

PropertySymbolDescription
Dipole MomentμA measure of the overall polarity of the molecule.
PolarizabilityαThe tendency of the molecular electron cloud to be distorted by an electric field.
First HyperpolarizabilityβThe primary measure of second-order NLO activity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions, including identifying intermediates and transition states. The bromine atoms at positions 6 and 8 of this compound make it an ideal substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in synthetic chemistry for forming carbon-carbon bonds. nih.gov

Theoretical studies can model the entire catalytic cycle of a Suzuki coupling reaction. rsc.org This involves:

Oxidative Addition: Modeling the initial step where the palladium catalyst inserts into the C-Br bond. DFT calculations can determine the activation barriers for insertion at the C6 versus the C8 position, predicting the regioselectivity of the reaction. nih.gov

Transmetalation: Simulating the transfer of the aryl group from the boronic acid to the palladium complex.

Reductive Elimination: Modeling the final step where the new C-C bond is formed and the catalyst is regenerated.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile of the reaction pathway can be constructed. This provides deep insights into the reaction's feasibility, rate, and selectivity, which can guide the optimization of experimental conditions. researchgate.netnih.gov

Advanced Applications of 6,8 Dibromo 2 Phenylquinoline in Materials Science and Organic Synthesis

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

6,8-Dibromo-2-phenylquinoline serves as a crucial building block in the creation of more complex molecules. Its dibrominated structure allows for sequential, site-selective reactions, making it a versatile intermediate in organic synthesis. researchgate.net The bromine atoms at the 6- and 8-positions of the quinoline (B57606) core can be readily substituted through various cross-coupling reactions, enabling the introduction of diverse functional groups. mdpi.comunisa.ac.za This adaptability is particularly valuable for constructing polysubstituted quinolines, which are often challenging to synthesize using classical methods. mdpi.com

One of the primary applications of this compound is in the synthesis of 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines. mdpi.com This is achieved through a Suzuki-Miyaura cross-coupling reaction with arylvinylboronic acids. mdpi.comresearchgate.net The resulting compounds form donor-π-acceptor systems, where the electron-accepting 2-aryl-4-methoxyquinoline framework is linked to π-conjugated spacers at the 6 and 8 positions. mdpi.com

Furthermore, this compound derivatives can be synthesized from 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones through an iodine-methanol mediated oxidative-aromatization process. mdpi.com This method can also be adapted into a one-pot procedure starting from 1-(2-amino-3,5-dibromophenyl)-3-aryl-2-propen-1-ones, yielding both the desired 2-aryl-6,8-dibromo-4-methoxyquinoline and the corresponding 2-aryl-6,8-dibromoquinolin-4(1H)-one. mdpi.com The halogenated nature of these quinoline derivatives makes them excellent substrates for further functionalization, expanding their utility in the synthesis of complex organic structures. unisa.ac.za

Applications in Organic Electronics and Optoelectronic Devices

The unique electronic structure of the quinoline scaffold, which consists of a fused benzene (B151609) and pyridine (B92270) ring, makes it an attractive component for materials in organic electronics. crimsonpublishers.com Derivatives of this compound, particularly those with extended π-conjugation, are being explored for their potential in these applications. mdpi.com

Investigation of Photophysical Properties: Absorption and Fluorescence Characteristics

The photophysical properties of derivatives of this compound have been a subject of scientific investigation. mdpi.comresearchgate.net The absorption and fluorescence characteristics of these compounds are influenced by the substituents on the quinoline core. mdpi.com For instance, the Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-methoxyquinoline derivatives with arylvinylboronic acids yields 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines, which exhibit notable absorption and fluorescence properties. mdpi.comresearchgate.net

The electronic absorption spectra of these compounds, typically measured in solvents like chloroform (B151607), show intense broad bands in the ultraviolet region. nih.gov These bands are attributed to π-π* transitions and intramolecular donor-acceptor charge transfer. nih.gov The specific absorption maxima and wavelengths are dependent on the nature of the substituents on the aryl groups. nih.gov Similarly, the fluorescence emission spectra of these derivatives are also influenced by their molecular structure. researchgate.net

Table 1: Photophysical Data for select 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines

Compound Absorption (λmax, nm) Emission (λem, nm)
2-Phenyl-6,8-bis(phenylethenyl)-4-methoxyquinoline Not specified Not specified
2-(4-Fluorophenyl)-6,8-bis((E)-styryl)-4-methoxyquinoline 275, 360 434
2-(4-Chlorophenyl)-6,8-bis((E)-styryl)-4-methoxyquinoline 276, 361 435

Data sourced from studies on related quinoline derivatives. mdpi.com

Development of Fluorescent Dyes and Probes based on Quinoline Scaffolds

The inherent fluorescence of the quinoline ring system has led to its extensive use in the development of fluorescent dyes and probes. crimsonpublishers.com These probes are valuable tools for bio-imaging and as chemosensors. crimsonpublishers.com The derivatization of the quinoline scaffold allows for the tuning of its photophysical properties to create probes with high selectivity and sensitivity for specific analytes or cellular components. researchgate.net

For example, quinoline-based fluorescent probes have been successfully designed for the detection of various species, including hypochlorous acid, copper ions, and cysteine. rsc.orgrsc.orgnih.gov These probes often exhibit a "turn-on" fluorescence response upon binding to their target, leading to a significant enhancement in fluorescence intensity. rsc.org The modular nature of quinoline synthesis allows for the straightforward incorporation of different functional domains to optimize properties such as water solubility, cell permeability, and target specificity. researchgate.net While direct applications of this compound in this area are not extensively documented in the provided search results, its role as a key synthetic intermediate suggests its potential for creating more complex and functionalized quinoline-based probes. mdpi.com

Precursors for Catalysis and Ligand Design

The nitrogen atom and the substitutable positions on the quinoline ring make it a valuable scaffold for the design of ligands for transition metal catalysis. The development of efficient catalytic systems is a cornerstone of modern organic synthesis. ias.ac.in

Ligand Precursor Evaluation in Transition Metal Catalysis

This compound and its derivatives are suitable precursors for the synthesis of ligands for transition metal-catalyzed reactions. The bromine atoms can be replaced by phosphorus- or nitrogen-containing groups to create bidentate or polydentate ligands. The resulting metal complexes can then be evaluated for their catalytic activity in various organic transformations.

For instance, the Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-methoxy-2-phenylquinoline has been studied using palladium catalysts. mdpi.com The efficiency of this reaction was found to be dependent on the choice of the palladium source and the phosphine (B1218219) ligands. The use of PdCl2(PPh3)2 in combination with tricyclohexylphosphine (B42057) was found to be effective, as alkylphosphine ligands can increase the electron density on the palladium center, thereby accelerating the catalytic cycle. mdpi.com This demonstrates the importance of ligand design in optimizing catalytic performance. While the direct use of this compound as a ligand precursor was not detailed, its amenability to metal-catalyzed cross-coupling reactions highlights its potential in the synthesis of more elaborate ligand structures for a wide range of catalytic applications. researchgate.netmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.